molecular formula C7H10N2O2 B087710 N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide CAS No. 13053-86-6

N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide

Cat. No. B087710
CAS RN: 13053-86-6
M. Wt: 154.17 g/mol
InChI Key: QBWCIGATOPISHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide, also known as DOA, is a chemical compound that has been extensively studied for its potential use in scientific research. DOA is a synthetic compound that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers exploring various areas of biology and medicine. In

Scientific Research Applications

N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide has a wide range of scientific research applications, including its use as a fluorescent probe for the detection of metal ions, as a potential therapeutic agent for the treatment of cancer and Alzheimer's disease, and as a tool for studying the function of ion channels in the nervous system. N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide has also been used in studies investigating the role of oxidative stress in various disease states, as well as in studies exploring the mechanisms of action of various drugs.

Mechanism Of Action

The mechanism of action of N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide is not fully understood, but it is believed to involve its interaction with various cellular components, including ion channels and metal ions. N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide has been shown to have a high affinity for zinc ions, and this interaction may be involved in its ability to inhibit the activity of certain enzymes. Additionally, N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide has been shown to modulate the activity of ion channels in the nervous system, which may be involved in its potential therapeutic effects.

Biochemical And Physiological Effects

N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide has been shown to have a range of biochemical and physiological effects, including its ability to modulate the activity of ion channels, inhibit the activity of certain enzymes, and induce apoptosis in cancer cells. N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of various disease states characterized by oxidative stress.

Advantages And Limitations For Lab Experiments

N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide has several advantages for use in lab experiments, including its stability, solubility in water, and ability to penetrate cell membranes. However, there are also some limitations to its use, including its potential toxicity at high concentrations and the need for specialized equipment for its detection and quantification.

Future Directions

There are several future directions for research on N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide, including its potential use as a therapeutic agent for the treatment of cancer and Alzheimer's disease, as well as its use as a tool for studying the function of ion channels and metal ions in the nervous system. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide and to explore its potential use in other areas of biology and medicine.
In conclusion, N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide, or N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide, is a valuable tool for scientific research due to its range of biochemical and physiological effects. Its synthesis method is well-established, and it has a wide range of potential applications in various areas of biology and medicine. Further research is needed to fully elucidate its mechanism of action and to explore its potential use as a therapeutic agent and tool for studying cellular function.

Synthesis Methods

N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethyl-5-hydroxy-2(5H)-furanone with N-chloroacetamide. The resulting product is then treated with sodium hydroxide to yield N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide. This synthesis method has been well-established and has been used by numerous researchers to produce N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide for their experiments.

properties

CAS RN

13053-86-6

Product Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide

InChI

InChI=1S/C7H10N2O2/c1-4-5(2)9-11-7(4)8-6(3)10/h1-3H3,(H,8,10)

InChI Key

QBWCIGATOPISHO-UHFFFAOYSA-N

SMILES

CC1=C(ON=C1C)NC(=O)C

Canonical SMILES

CC1=C(ON=C1C)NC(=O)C

synonyms

Acetamide, N-(3,4-dimethyl-5-isoxazolyl)- (9CI)

Origin of Product

United States

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